![molecular formula C13H11IN2O3 B15211684 1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 83798-59-8](/img/structure/B15211684.png)
1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes an iodine atom, a nitrophenyl group, and a methyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkyl or aryl halides, amines, and thiols.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Coupling Reactions: More complex aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Used in the development of new materials, such as polymers or dyes, with specific properties.
作用機序
The mechanism of action of 1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
1-(4-Bromo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a bromine atom instead of iodine.
1-(4-Chloro-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a chlorine atom instead of iodine.
1-(4-Fluoro-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific types of reactions, such as electrophilic substitution, that may not be as favorable with other halogens.
特性
CAS番号 |
83798-59-8 |
|---|---|
分子式 |
C13H11IN2O3 |
分子量 |
370.14 g/mol |
IUPAC名 |
1-[4-iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H11IN2O3/c1-7-11(8(2)17)12(14)13(15-7)9-5-3-4-6-10(9)16(18)19/h3-6,15H,1-2H3 |
InChIキー |
YIHJIQDYNHROOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])I)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


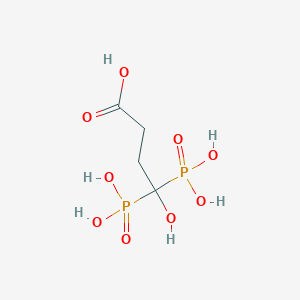
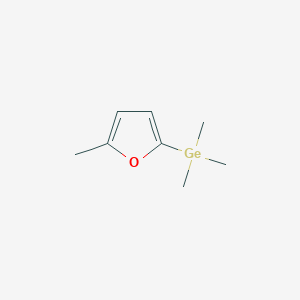
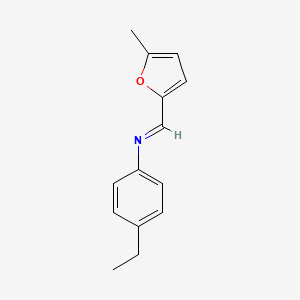
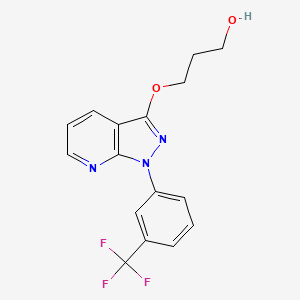
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
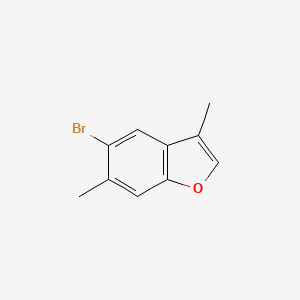
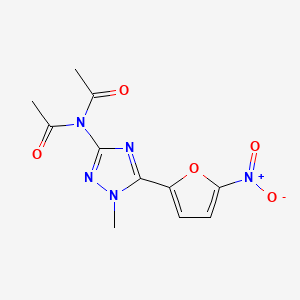
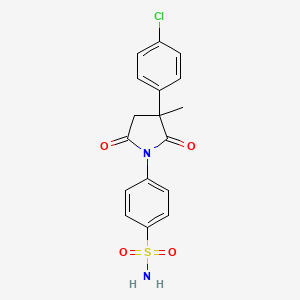
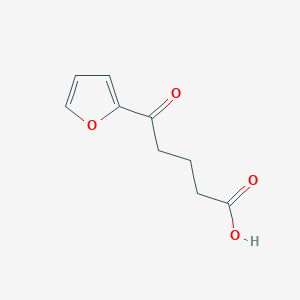

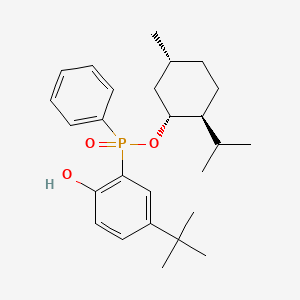
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)

![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
